Methyl alpha-allyloxymethylacrylate
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Overview
Description
2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is known for its unique chemical structure, which includes both an ester and an ether functional group. It is commonly used in various industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester typically involves the reaction of allyl alcohol with methyl 2-(methoxymethyl)prop-2-enoate. The reaction is catalyzed by a tertiary amine such as triethylenediamine (DABCO) and is carried out in the presence of a polymerization inhibitor like hydroquinone monomethyl ether . The reaction mixture is heated to around 80°C and maintained for approximately 16 hours to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form high molecular weight polymers, which are useful in coatings and adhesives.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Esterification: Catalyzed by acids such as sulfuric acid.
Hydrolysis: Requires either a strong acid like hydrochloric acid or a strong base like sodium hydroxide.
Major Products
Polymers: Used in coatings, adhesives, and sealants.
Alcohols and Acids: Resulting from hydrolysis reactions.
Scientific Research Applications
2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of durable and flexible materials. The molecular targets and pathways involved include the interaction of the ester and ether groups with various catalysts and initiators, leading to the formation of high molecular weight polymers .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: Similar in structure but lacks the ether group.
2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the allyl group.
Uniqueness
2-Propenoic acid, 2-[(2-propen-1-yloxy)methyl]-, methyl ester is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and physical properties. This dual functionality makes it particularly valuable in applications requiring both rigidity and flexibility .
Properties
CAS No. |
219828-90-7 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-(prop-2-enoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-6-7(2)8(9)10-3/h4H,1-2,5-6H2,3H3 |
InChI Key |
FPHBLZMNRWNJEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)COCC=C |
Origin of Product |
United States |
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